molecular formula C14H12O3 B1308741 2-hydroxy-5-(4-methylphenyl)benzoic Acid CAS No. 43029-70-5

2-hydroxy-5-(4-methylphenyl)benzoic Acid

Cat. No.: B1308741
CAS No.: 43029-70-5
M. Wt: 228.24 g/mol
InChI Key: JLOYUQAJKMNTAU-UHFFFAOYSA-N
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Description

2-hydroxy-5-(4-methylphenyl)benzoic Acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group at the second position and a 4-methylphenyl group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methylphenol with benzoyl chloride, followed by hydroxylation at the ortho position relative to the carboxyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(4-methylphenyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of 2-hydroxy-5-(4-methylphenyl)benzoquinone.

    Reduction: Formation of 2-hydroxy-5-(4-methylphenyl)benzyl alcohol.

    Substitution: Formation of 2-hydroxy-5-(4-methylphenyl)nitrobenzoic acid, 2-hydroxy-5-(4-methylphenyl)sulfonic acid, and 2-hydroxy-5-(4-methylphenyl)halobenzoic acid.

Scientific Research Applications

2-hydroxy-5-(4-methylphenyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(4-methylphenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

2-hydroxy-5-(4-methylphenyl)benzoic Acid can be compared with other similar compounds, such as:

    2-hydroxybenzoic Acid (Salicylic Acid): Known for its anti-inflammatory and analgesic properties.

    4-hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    5-methylsalicylic Acid: Studied for its potential antimicrobial and antioxidant activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-hydroxy-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYUQAJKMNTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404896
Record name 2-hydroxy-5-(4-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43029-70-5
Record name 2-hydroxy-5-(4-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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